molecular formula C19H19NO2S B8562008 2-Methyl-5-(4-(methylsulfonyl)phenyl)-1-(p-tolyl)-1H-pyrrole CAS No. 189500-96-7

2-Methyl-5-(4-(methylsulfonyl)phenyl)-1-(p-tolyl)-1H-pyrrole

Cat. No.: B8562008
CAS No.: 189500-96-7
M. Wt: 325.4 g/mol
InChI Key: JULPDIIDMNHGEC-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-(methylsulfonyl)phenyl)-1-(p-tolyl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique substitution pattern, which includes methyl, methylphenyl, and methylsulfonylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-(methylsulfonyl)phenyl)-1-(p-tolyl)-1H-pyrrole typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The introduction of the methyl, methylphenyl, and methylsulfonylphenyl groups can be accomplished through electrophilic aromatic substitution reactions. For instance, Friedel-Crafts alkylation and sulfonation reactions are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-(methylsulfonyl)phenyl)-1-(p-tolyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrroles depending on the reagents used.

Scientific Research Applications

2-Methyl-5-(4-(methylsulfonyl)phenyl)-1-(p-tolyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-(methylsulfonyl)phenyl)-1-(p-tolyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-phenylpyrrole: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    1-(4-Methylphenyl)-5-phenylpyrrole: Lacks the methylsulfonyl group, affecting its biological activity and chemical stability.

    2-Methyl-1-(4-methylphenyl)pyrrole: Lacks the 5-(4-methylsulfonylphenyl) group, leading to different applications and reactivity.

Uniqueness

2-Methyl-5-(4-(methylsulfonyl)phenyl)-1-(p-tolyl)-1H-pyrrole is unique due to the presence of both methyl and sulfonyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions in chemical reactions and potential biological activities that are not observed in similar compounds.

Properties

CAS No.

189500-96-7

Molecular Formula

C19H19NO2S

Molecular Weight

325.4 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)-5-(4-methylsulfonylphenyl)pyrrole

InChI

InChI=1S/C19H19NO2S/c1-14-4-9-17(10-5-14)20-15(2)6-13-19(20)16-7-11-18(12-8-16)23(3,21)22/h4-13H,1-3H3

InChI Key

JULPDIIDMNHGEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)S(=O)(=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(4-methylsulfonylphenyl)-1,4-pentanedione (Example 1, Step 2) (335 mg, 1.32 mmol), p-toluidine (156 mg, 1.45 mmol) and p-toluenesulfonic acid (25 mg) in toluene (100 ml) was heated to reflux for 20 hours. The reaction mixture was cooled, filtered and concentrated. The crude solid (560 mg) was purified by chromatography (silica gel, hexane/ethyl acetate, 7/3) to give 2-methyl-1-(4-methylphenyl)-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole (390 mg, 91%) as a white solid: mp (DSC) 144° C. Anal Calc'd. for C19H19NSO2 : C, 70.13; H, 5.88; N, 4.30; S, 9.85. Found: C, 69.99; H, 6.23; N, 4.18; S, 9.74.
Quantity
335 mg
Type
reactant
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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